1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidine-4-carbonitrile
Description
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidine-4-carbonitrile is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of both fluorine and trifluoromethyl groups in its structure imparts distinct characteristics that make it valuable in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2/c15-13-2-1-11(7-12(13)14(16,17)18)9-20-5-3-10(8-19)4-6-20/h1-2,7,10H,3-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGJYEMNJOCIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CC2=CC(=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidine-4-carbonitrile typically involves multiple steps, starting with the preparation of the benzyl and piperidine intermediates. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl intermediate is synthesized through the trifluoromethylation of a suitable aromatic precursor.
Coupling with Piperidine: The benzyl intermediate is then coupled with piperidine under specific reaction conditions, often involving a base and a solvent like dichloromethane.
Introduction of the Carbonitrile Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidine-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and trifluoromethyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidine-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its ability to interact with biological molecules, potentially affecting cell proliferation, apoptosis, and other cellular processes . The exact molecular targets and pathways are still under investigation, but it is believed to involve key enzymes and receptors involved in disease pathways .
Comparison with Similar Compounds
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:
4-(3-Trifluoromethyl-benzyl)-piperidine: This compound shares a similar structure but lacks the carbonitrile group, which may affect its reactivity and biological activity.
3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: This compound has a different core structure but also contains the trifluoromethyl group, highlighting the importance of this functional group in imparting unique properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
